molecular formula C23H25NO6 B13503299 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tetrahydro-2H-pyran-4-yl)-L-serine CAS No. 2381179-94-6

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tetrahydro-2H-pyran-4-yl)-L-serine

Cat. No.: B13503299
CAS No.: 2381179-94-6
M. Wt: 411.4 g/mol
InChI Key: NSSSVLRPYBKBAZ-NRFANRHFSA-N
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an oxan-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the oxan-4-yloxy moiety:

    Coupling reactions: The protected amino acid is then coupled with other intermediates to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxan-4-yloxy moiety can also interact with other molecules, influencing the compound’s overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the oxan-4-yloxy moiety. Examples include:

    Fmoc-protected alanine: Similar in structure but with a different side chain.

    Fmoc-protected serine: Contains a hydroxyl group instead of the oxan-4-yloxy moiety.

Uniqueness

The uniqueness of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the Fmoc group and the oxan-4-yloxy moiety allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

CAS No.

2381179-94-6

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yloxy)propanoic acid

InChI

InChI=1S/C23H25NO6/c25-22(26)21(14-29-15-9-11-28-12-10-15)24-23(27)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

NSSSVLRPYBKBAZ-NRFANRHFSA-N

Isomeric SMILES

C1COCCC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1COCCC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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